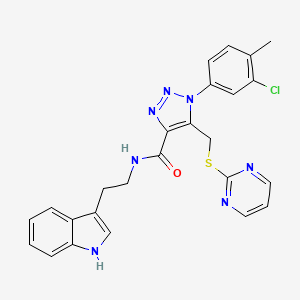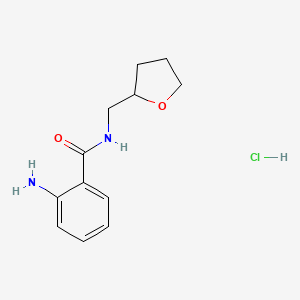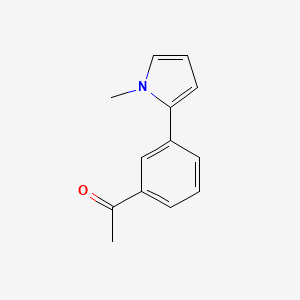![molecular formula C8H20NNaO6P2 B14131304 Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt CAS No. 67939-22-4](/img/structure/B14131304.png)
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt is a specialty chemical with the molecular formula C8H20NNaO6P2. It is known for its unique structure, which includes a hexylimino group and bisphosphonic acid moieties. This compound is used in various industrial and research applications due to its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexylamine + Formaldehyde + Phosphorous Acid: The initial step involves the condensation of hexylamine with formaldehyde to form an intermediate imine. This intermediate then reacts with phosphorous acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves the following steps:
Raw Material Preparation: Hexylamine, formaldehyde, and phosphorous acid are prepared and purified.
Reaction: The reactants are combined in a reactor, and the reaction is initiated under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions, where the hexylimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt involves its ability to chelate metal ions and interact with various molecular targets. The compound’s phosphonic acid groups can form strong complexes with metal ions, which is useful in applications such as water treatment and corrosion inhibition. Additionally, its imine group can participate in various chemical reactions, contributing to its versatility in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepenta(methylenephosphonic acid), sodium salt: Known for its strong chelating properties and use in water treatment.
Nitrilotris(methylenephosphonic acid), sodium salt: Another chelating agent with applications in water treatment and industrial processes.
Ethylenediaminetetra(methylenephosphonic acid), sodium salt: Used in similar applications due to its ability to chelate metal ions.
Uniqueness
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt is unique due to its hexylimino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other chelating agents may not be as effective .
Propriétés
Numéro CAS |
67939-22-4 |
|---|---|
Formule moléculaire |
C8H20NNaO6P2 |
Poids moléculaire |
311.18 g/mol |
Nom IUPAC |
sodium;[hexyl(phosphonomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C8H21NO6P2.Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 |
Clé InChI |
HIBXSWJGVKYAEG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)


![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)

![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)




